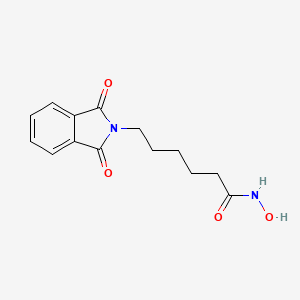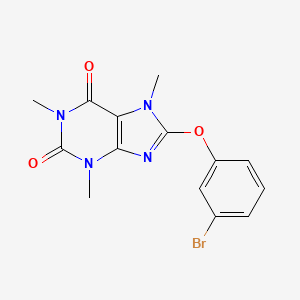
8-(3-Bromo-phenoxy)-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromophenoxy group attached to a trimethylated purine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 3-bromophenol with 1,3,7-trimethylxanthine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-Bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while coupling reactions could produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
8-(3-Bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-(3-bromophenoxy)-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain enzymes or receptors, modulating their activity. The trimethylated purine core can interact with nucleic acids or proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Another bromophenyl derivative with different core structure and applications.
(3-Bromophenoxy)(tert-butyl)dimethylsilane: A compound with a similar bromophenoxy group but different functional groups.
2-[(3-Bromophenoxy)methyl]quinoline: A quinoline derivative with a bromophenoxy group.
Uniqueness
8-(3-Bromophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13BrN4O3 |
|---|---|
Molekulargewicht |
365.18 g/mol |
IUPAC-Name |
8-(3-bromophenoxy)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13BrN4O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-6-4-5-8(15)7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
WKQFGNBJLCCZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1OC3=CC(=CC=C3)Br)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-(furan-2-yl)-6-(4-methylphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B11072439.png)
![Ethyl 2-{[({[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072440.png)
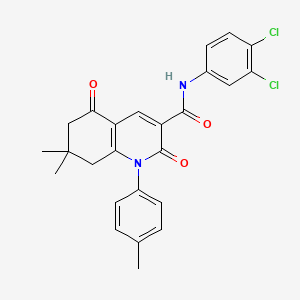
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine](/img/structure/B11072452.png)
![5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-](/img/structure/B11072456.png)
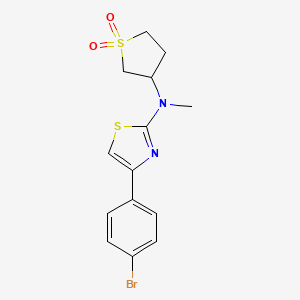
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-8-(trifluoromethyl)quinoline-4-carboxylic acid](/img/structure/B11072462.png)
![(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072468.png)
![3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B11072471.png)
![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11072479.png)
![N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11072482.png)
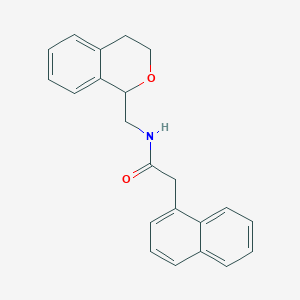
![4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11072495.png)
